Product packaging for Abudinol B(Cat. No.:)

Abudinol B

Cat. No.: B1255650
M. Wt: 474.7 g/mol
InChI Key: QLATVJRWYRQNSO-YJTSMOIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abudinol B is a marine triterpene natural product of significant interest in organic chemistry and biosynthesis research . It serves as a valuable model compound for studying biomimetic synthesis strategies, particularly tandem polyepoxide cyclizations that mimic proposed biosynthetic pathways . The first biomimetic total syntheses of this compound and related natural products were achieved by combining tandem polyepoxide cyclization with biomimetic polyene cyclization, offering efficient access to these complex structures for research purposes . Its synthesis demonstrates the application of palladium-catalyzed cross-coupling and provides experimental support for the chemical viability of its biogenetic pathway . This compound is intended for use in laboratory research only. This product is labeled "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O4 B1255650 Abudinol B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(3S,5aS,7aS,8E,10aR,10bS)-8-[(3R,5aS,9aS)-3-hydroxy-2,2,5a-trimethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepin-7-ylidene]-4,4,7a,10b-tetramethyl-2,3,5a,6,7,9,10,10a-octahydro-1H-indeno[5,4-b]oxepin-3-ol

InChI

InChI=1S/C30H50O4/c1-26(2)22(31)12-15-28(5)18-19(8-11-24(28)33-26)20-9-10-21-29(20,6)17-14-25-30(21,7)16-13-23(32)27(3,4)34-25/h21-25,31-32H,8-18H2,1-7H3/b20-19+/t21-,22-,23+,24+,25+,28+,29-,30+/m1/s1

InChI Key

QLATVJRWYRQNSO-YJTSMOIQSA-N

Isomeric SMILES

C[C@@]12CC[C@H](C(O[C@H]1CC/C(=C\3/CC[C@@H]4[C@@]3(CC[C@H]5[C@]4(CC[C@@H](C(O5)(C)C)O)C)C)/C2)(C)C)O

Canonical SMILES

CC1(C(CCC2(CC(=C3CCC4C3(CCC5C4(CCC(C(O5)(C)C)O)C)C)CCC2O1)C)O)C

Synonyms

abudinol B

Origin of Product

United States

Biosynthetic Pathways of Abudinol B

Proposed Mechanistic Pathways

The formation of Abudinol B's complex structure is thought to proceed through a series of sophisticated chemical transformations initiated by the oxidative modification of squalene (B77637). These steps involve precise epoxide formations followed by enzyme-mediated cyclization cascades.

The biosynthesis of most triterpenes commences with the acyclic precursor squalene or its oxidized form, 2,3-oxidosqualene (B107256) (OS). rsc.org For this compound, it is proposed that the pathway involves a more extensively oxidized intermediate, likely a squalene polyepoxide. thieme-connect.com The generally accepted hypothesis suggests that squalene undergoes a series of epoxidation events to form a key polyepoxide precursor, such as a diepoxide or tetraepoxide. thieme-connect.comacs.org

This polyepoxide intermediate is primed for a series of intramolecular cyclizations. The specific regiochemistry and stereochemistry of the epoxides in the precursor molecule are critical, as they dictate the conformational folding and the ultimate stereochemical outcome of the cyclized product. The formation of this compound is believed to arise from two distinct cascade cyclization events originating from a squalene tetraepoxide precursor. thieme-connect.com This initial step, the conversion of linear squalene into a folded, oxygenated precursor, represents a fundamental strategy in terpenoid biosynthesis to generate structural complexity.

PrecursorKey FeaturesProposed Role in this compound Biosynthesis
Squalene A linear 30-carbon isoprenoid.The fundamental acyclic starting material. rsc.orgnih.gov
2,3-Oxidosqualene Squalene with a single epoxide at the C2-C3 position.The common precursor for most cyclic triterpenoids. rsc.org
Squalene Polyepoxides Squalene derivatives with multiple epoxide rings (e.g., diepoxide, tetraepoxide).The hypothesized direct precursors for the cascade cyclizations leading to this compound. thieme-connect.comacs.org

A central feature of the proposed biosynthesis of this compound is the cascade of epoxide-opening reactions. nih.govnih.gov This process is initiated by the protonation of a terminal epoxide ring, likely catalyzed by an acidic residue within an enzyme's active site. This initial ring-opening generates a carbocation, which is then quenched by the nucleophilic attack of the oxygen atom from a neighboring epoxide. nih.gov

This sequence of events propagates along the folded squalene backbone, with each step involving the opening of one epoxide ring and the formation of a new cyclic ether and a new carbocationic intermediate. This "molecular zipper" mechanism continues until the cascade is terminated, resulting in the rapid and stereocontrolled assembly of the complex polycyclic ether core of this compound. organic-chemistry.org The proposed mechanism involves a series of endo-selective epoxide openings to form the fused ring system. nih.govsemanticscholar.org The specific topology of the final product is a direct consequence of the initial folding of the polyepoxide precursor and the regioselectivity of the successive intramolecular epoxide openings. acs.orgnih.gov

The intricate cyclization cascade that produces this compound is believed to be orchestrated by a specific class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. nih.gov These enzymes are remarkable molecular machines that bind the flexible, acyclic polyepoxide precursor in a precise conformation, effectively creating a template for the cyclization reaction. nih.gov

The active site of a putative this compound synthase would likely feature strategically positioned acidic amino acid residues to initiate the cascade by protonating a terminal epoxide. The enzyme then stabilizes the highly reactive carbocationic intermediates formed during the cyclization process, guiding the reaction along a specific pathway and preventing premature termination or the formation of undesired side products. The enzyme's structure shields the reactive intermediates from water and directs the final deprotonation or quenching step to yield the final this compound structure. While a specific cyclase for this compound has not been isolated, studies on related enzymes, such as lupeol (B1675499) synthase, demonstrate their ability to process alternative substrates like dioxidosqualene, suggesting that OSCs possess the catalytic machinery necessary for such complex transformations. nih.gov

Enzyme ClassPutative Function in this compound BiosynthesisKey Catalytic Activities
Epoxidase Catalyzes the formation of the polyepoxide precursor from squalene.Oxygen activation and stereoselective epoxidation of double bonds.
Oxidosqualene Cyclase (Triterpene Synthase) Binds the polyepoxide precursor and catalyzes the cyclization cascade.Initiation via protonation, stabilization of carbocation intermediates, and termination of the cascade reaction. nih.gov

Biomimetic Insights into Natural Product Formation

The feasibility of the proposed biosynthetic pathway for this compound has been significantly bolstered by biomimetic total synthesis. nih.govnih.gov Researchers have successfully synthesized the enantiomer of this compound (ent-Abudinol B) by mimicking the key proposed biosynthetic steps. acs.orgorganic-chemistry.org

In this synthetic approach, a squalene-like diepoxide precursor was synthesized and subsequently treated with a Lewis acid to initiate a tandem cyclization cascade. acs.org This reaction successfully formed the characteristic fused seven-membered ether rings of the this compound core structure. The success of this biomimetic cyclization provides strong chemical evidence for the proposed biosynthetic cascade, demonstrating that the complex polycyclic architecture of this compound can indeed be formed through a series of epoxide-opening events from a linear polyepoxide precursor. acs.org This work not only supports the biosynthetic hypothesis but also validates the chemical viability of such a complex transformation. acs.orgnih.gov

Comparative Biosynthetic Analyses with Related Triterpenoids and Polycyclic Ethers

The biosynthesis of this compound shares fundamental principles with the formation of a vast array of other triterpenoids and polycyclic ether natural products. The core concept of an enzyme-mediated cyclization of an acyclic isoprenoid precursor is a unifying theme in the biosynthesis of thousands of terpenes and steroids. rsc.orgnih.gov

However, this compound's pathway is distinct from that of more common pentacyclic triterpenoids like β-amyrin or lupeol. While the latter typically arise from the cyclization of 2,3-oxidosqualene, this compound's formation requires a more highly oxidized polyepoxide precursor. rsc.orgacs.org This places it in a category of "unusually" cyclized triterpenoids. rsc.org

Its biosynthesis is more analogous to that of other marine-derived polycyclic ethers, such as the ladder polyethers, which are also proposed to be formed via polyepoxide-opening cascades. nih.govnih.gov However, a key difference lies in the precursor; ladder polyethers are typically of polyketide origin, whereas this compound is derived from the triterpenoid (B12794562) precursor squalene. nih.gov The study of this compound's biosynthesis, therefore, provides a fascinating example of how nature utilizes a common starting material (squalene) and a common mechanistic strategy (epoxide-opening cascades) to generate vastly different and structurally complex molecular architectures compared to conventional sterols and pentacyclic triterpenoids.

Compound ClassPrecursor OriginKey Mechanistic FeatureRelationship to this compound
Pentacyclic Triterpenoids (e.g., Lupeol)Squalene (via 2,3-Oxidosqualene)Carbocation cascade following single epoxide opening. rsc.orgnih.govCommon squalene origin, but differs in the nature of the immediate cyclization precursor (mono- vs. polyepoxide).
Sterols (e.g., Lanosterol)Squalene (via 2,3-Oxidosqualene)Carbocation cascade with rearrangements.Common squalene origin, but distinct cyclization pattern and precursor oxidation state.
Ladder Polyethers PolyketideCascade of epoxide-opening reactions. nih.govnih.govMechanistically similar cyclization strategy (epoxide cascade) but derived from a different primary metabolic pathway.

Chemical Synthesis of Abudinol B and Its Enantiomers

Retrosynthetic Strategies for Complex Polycyclic Systems

The synthesis of polycyclic compounds like Abudinol B often employs retrosynthetic analysis, a powerful tool that deconstructs a complex target molecule into simpler, readily available precursors. For this compound, two primary strategic approaches have been prominent: fragment-based synthesis and cascade cyclization strategies.

Fragment-Based Approaches to this compound

Fragment-based approaches involve the synthesis of smaller, manageable molecular fragments that are subsequently coupled to construct the larger, more complex target molecule. In the context of ent-Abudinol B synthesis, McDonald and coworkers utilized a strategy where two main fragments were derived from natural sources nih.gov. Specifically, one fragment was obtained from farnesyl acetate (B1210297) through a chemoselective bis-epoxidation using Shi conditions, while the other piece originated from geranyl bromide nih.gov. This approach highlights the utility of building blocks derived from readily available starting materials to assemble complex polycyclic structures.

Cascade Cyclization Strategies in Synthetic Design

Cascade cyclization strategies are central to the biomimetic synthesis of this compound and its enantiomers, mimicking proposed biosynthetic pathways for triterpenes nih.govctdbase.org. The biosynthesis of natural this compound is hypothesized to proceed via polycyclizations of squalene (B77637) tetraepoxide, involving at least two distinct cascade cyclization events ctdbase.org.

Key Synthetic Methodologies and Transformations Employed

The successful construction of this compound and its enantiomers relies on precise control over regio- and stereochemistry, often achieved through specialized synthetic methodologies.

Regio- and Stereoselective Epoxidation Reactions

Epoxidation reactions play a critical role in setting the stereochemistry for subsequent cyclization events in the synthesis of this compound enantiomers. In the synthesis of ent-Abudinol B, McDonald and coworkers employed bis-epoxidation of a precursor using ketone 1, which resulted in high diastereoselectivity in the formation of an intermediate nih.gov. A second iteration of bis-epoxidation further advanced the synthesis nih.gov. The Shi catalyst has also been utilized for chemoselective bis-epoxidation of farnesyl acetate, a key step in preparing one of the fragments nih.gov. Ketone 1 and ent-ketone 1 are known to catalyze epoxidations that allow for the regio- and stereo-controlled construction of cyclic ethers, and this ketone-catalyzed epoxidation can be used for both discriminant and indiscriminate poly-epoxidation, facilitating rapid construction of complex molecules via cascade cyclization reactions nih.gov.

Lewis Acid-Mediated Cyclizations and Oxacyclizations

Lewis acid-mediated cyclizations are pivotal for triggering the cascade formation of the polycyclic ether core of this compound. Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been a frequently employed Lewis acid in these syntheses. For instance, treatment of an epoxidized intermediate with TMSOTf led to the formation of ent-Abudinol B ctdbase.orgnih.gov. Another approach involved Lewis acid-promoted tandem oxa- and carbacyclizations of a 29-carbon squalene-like substrate, which afforded a tricyclic ketone intermediate nih.gov.

The mechanism of these oxacyclization reactions typically involves the intramolecular nucleophilic addition of an epoxide oxygen to open another epoxide, which is activated as an electrophile by the Lewis acid. These reactions proceed stereospecifically, often with an inversion of configuration upon the opening of each epoxide, leading to the formation of trans-fused polycyclic products. Boron trifluoride-etherate has also been shown to promote endo-selective oxacyclization of polyepoxides derived from acyclic terpenoid polyalkenes, providing an efficient and stereoselective route to substituted oxepanes and fused polyoxepanes.

Palladium-Catalyzed Cross-Coupling in Polycycle Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have found application in the construction of complex polycyclic systems, including this compound. In a reported synthesis of ent-Abudinol B, a crucial step involved the palladium-catalyzed cross-coupling of two distinct fragments, referred to as the ABC and DE units nih.gov. This coupling reaction proceeded in 70% yield, demonstrating the effectiveness of palladium catalysis in assembling the complex carbon framework of the triterpene nih.gov. This methodology allows for the convergent synthesis of larger structures from smaller, pre-functionalized fragments.

Key Synthetic Data for ent-Abudinol B

The synthesis of ent-Abudinol B often involves multiple steps with varying yields and selectivities. The following table summarizes some reported key transformations and their outcomes:

Synthetic TransformationReagents/ConditionsOutcome (Yield/Selectivity)Reference
Bis-epoxidation of intermediate (e.g., 64)Ketone 1High diastereoselectivity in formation of 65 nih.gov
Cascade cyclization to ent-Abudinol BTMSOTf15% yield (from diepoxide ent-459a to ent-460) ctdbase.org
Pd-catalyzed cross-coupling of ABC and DE unitsPalladium catalyst70% yield nih.gov
Tandem cyclization of squalene-like substrate (e.g., 209)Me3SiOTfAfforded tricyclic ketone (yield not specified, but key step) nih.gov

Ring-Closing Metathesis Applications in Oxepane (B1206615) Formation

Ring-Closing Metathesis (RCM) is a powerful and widely adopted strategy for the construction of oxepane rings, which are seven-membered cyclic ethers. This method is particularly valuable for accessing oxepanes from acyclic precursors nist.gov. The utility of RCM extends to the synthesis of unsaturated rings ranging from seven to thirteen members within trans-fused polyether systems, demonstrating notable efficiency for oxepene and oxocene rings chemspider.com.

The general principle involves the cyclization of functionalized dienes, which can then be further elaborated. For instance, oxepines, readily formed via RCM, can subsequently be oxidized to yield polyoxygenated oxepanes nist.gov. Enhanced reaction yields and milder conditions are often observed when an additional oxygen atom is strategically incorporated into the diene substrate chemspider.com.

Table 1: Examples of Catalysts and Substrates in RCM for Oxepane Formation

Catalyst TypeSubstrate CharacteristicsOutcome/ApplicationReference
Schrock's catalystFunctionalized dienes (e.g., diene 55)Formation of acetonide-protected oxepine (e.g., oxepine 56) nist.gov
Grubbs's 1st generation catalystPentose sugar-derived substratesSynthesis of polyoxygenated oxepanes nist.gov
Ruthenium-based metathesis catalystsChallenging substrates, dienes with additional oxygenStereoselective oxepane formation, embedded rings (e.g., in (-)-gambieric acid) chemspider.comepa.gov

Total Synthesis Achievements of this compound and its Enantiomers (ent-Abudinol B)

The total synthesis of this compound and its enantiomer, ent-Abudinol B, represents significant achievements in natural product synthesis, often drawing inspiration from proposed biosynthetic pathways. McDonald and coworkers have been prominent in this field, accomplishing the total synthesis of ent-Abudinol B through various innovative strategies nist.gov.

One key approach involved a palladium-catalyzed cross-coupling reaction. In this route, enolsilane diepoxide 427 served as a crucial intermediate, undergoing trimethylsilyl triflate (TMSOTf)-mediated cyclization and triflation to yield an oxepane-containing vinyl triflate, which was then subjected to cross-coupling nist.gov.

The first biomimetic total syntheses of ent-Abudinol B, alongside ent-durgamone and ent-nakorone, were achieved by integrating tandem polyepoxide cyclization with biomimetic polyene cyclization. This biomimetic strategy has proven to be an efficient pathway for accessing these marine natural products. The construction of the tetrasubstituted alkene of ent-Abudinol B in one such synthesis involved a palladium-catalyzed cross-coupling of two distinct polycyclic ketones, derived from their corresponding vinyl triflates, followed by a partial hydrogenation of the resulting conjugated diene.

A convergent synthetic strategy was also devised, featuring the late-stage coupling of fragments originating from ent-durgamone and ent-nakorone. Within this scheme, the synthesis of subunit 339 (a precursor to ent-durgamone) utilized a cascade of epoxide openings on diepoxide 337, catalyzed by tert-butyldimethylsilyl triflate as a Lewis acid.

A second-generation approach to ent-Abudinol B was developed, rooted in its proposed biosynthetic pathway, which postulates a hybrid cascade of epoxide openings and carbacyclizations. In this method, diepoxide 212 was treated with trimethylsilyl triflate to afford compound 213, which contained the tricyclic core of ent-Abudinol B. Despite being a linear synthetic route, this approach rapidly builds structural complexity, highlighting the advantages of cascade reactions in polyether synthesis. It is noteworthy that a putative biosynthetic precursor, (3R,6R,7R,18R,19R,22R)-squalene tetraepoxide, synthesized by McDonald and coworkers, did not cyclize to ent-Abudinol B under the tested conditions.

Another biomimetic total synthesis of this compound from a squalene-like precursor has been reported, further emphasizing the biomimetic approach to these natural products. Additionally, a total synthesis of ent-Abudinol was achieved through Lewis acid-promoted tandem oxa- and carbacyclizations of a squalene-like substrate. In some instances, TMSOTf-catalyzed cyclization of diepoxide ent-459α yielded ent-Abudinol B (ent-460), albeit in low yield (15%).

Development of Novel Synthetic Routes and Methodological Advancements for Related Structures

The synthesis of this compound and related oxepane-containing natural products has driven significant advancements in synthetic methodology, particularly in the construction of medium-sized rings and complex polycyclic systems. The field has seen continuous development of novel synthetic routes and improvements in existing methodologies.

Beyond RCM, various other strategies have been developed for oxepane construction, including radical cyclizations, Lewis acid-mediated cyclizations, ring-expansion of cyclopropanated glycals, homologations, and the Nicholas–Ferrier rearrangement nist.gov. These diverse approaches allow for the synthesis of polyoxygenated oxepanes from both sugar-based and non-sugar-based starting materials nist.gov. Lewis acid-mediated cyclizations of bis-epoxides, for example, have proven effective for generating polycyclic ethers nist.gov. Ring expansion reactions via skeletal rearrangements offer an alternative pathway, circumventing issues related to entropic factors and the need for high-dilution conditions nist.gov. Furthermore, stereoselective construction of natural products and seven-membered ring sugar derivatives can be achieved through substitution reactions of oxepane acetals.

Biomimetic synthesis stands out as a crucial area of research, as it leverages nature's intricate chemical pathways to synthesize complex natural compounds. The biomimetic polyene cyclization strategy has shown remarkable efficacy in mimicking the natural cyclization of polyene precursors into complex cyclic structures, finding applications in the synthesis of steroids and terpenoid alkaloids.

A central theme in the synthesis of oxasqualenoids, including this compound, and ladder polyethers is the utilization of epoxide-opening cascades as key steps in their proposed biosynthetic pathways. McDonald's work on ent-Abudinol B and related terpenes like ent-durgamone and ent-nakorone exemplifies the power of epoxide-opening cascades in polyether synthesis. The control of selectivity in these cascades can be influenced by factors such as methyl-directed epoxide openings. The development of highly efficient methods for enantioselective epoxidation, such as those pioneered by Sharpless, Jacobsen, and Shi, has been instrumental in making epoxides attractive intermediates for asymmetric synthesis and has spurred extensive exploration of epoxide-opening cascades.

For "unusually cyclized triterpenoids," a class that includes this compound, novel synthetic routes often involve unique cyclization processes of squalene or 2,3-oxidosqualene (B107256) precursors. These processes can entail incomplete cyclization, cyclization followed by subsequent ring cleavage, or two independent cyclizations. These methodological advancements underscore the ongoing efforts to develop increasingly efficient, selective, and biomimetically inspired synthetic strategies for complex natural products.

Structure Activity Relationship Sar Studies and Structural Analogues

Conformational Analysis and its Implications for Molecular Interactions

Conformational analysis involves the study of the various spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, and the relative energies of these arrangements units.itnih.govscribd.com. For polycyclic compounds such as Abudinol B, which possesses multiple fused and non-fused rings, the conformational landscape can be highly complex. The inherent rigidity or flexibility of specific ring systems and the presence of various substituents dictate the accessible conformations.

The specific three-dimensional shape (conformation) adopted by this compound is paramount for its molecular interactions with biological macromolecules, such as proteins or enzymes cambridgemedchemconsulting.comresearchgate.netacs.orgbeilstein-institut.de. Different conformations can present distinct pharmacophoric features, leading to variations in binding affinity, specificity, and ultimately, biological activity acs.org. For instance, a particular conformation might allow for optimal hydrogen bonding, hydrophobic contacts, or π-stacking interactions within a binding pocket, while another might be sterically hindered or lack the necessary complementary interactions cambridgemedchemconsulting.comresearchgate.net. Computational methods, including molecular dynamics simulations, are often employed to explore the dynamic conformational space of such molecules and to identify the energetically favorable binding poses within a target's active site researchgate.netacs.org.

Comparative Structural Analyses with Bioactive Polycyclic Ethers and Triterpenes

This compound is a triterpene natural product biosynthetically derived from squalene (B77637), featuring cyclic ether systems researchgate.netrsc.orgcore.ac.uknih.gov. Its isolation from marine sponges highlights the rich chemical diversity found in marine natural products researchgate.net.

Structurally, this compound is categorized as an "oxasqualenoid," characterized by two separate cyclic systems and containing up to two cyclic ethers that are not fused to each other core.ac.uknih.gov. This distinguishes it from "ladder polyethers," which are another class of marine polycyclic polyethers that feature multiple fused cyclic ethers, often in a trans-syn-trans arrangement core.ac.uknih.gov. Examples of ladder polyethers include brevetoxins and maitotoxin, known for their potent biological activities core.ac.uk. The distinct connectivity and ring fusion patterns in this compound, compared to ladder polyethers, likely contribute to different interaction profiles with biological targets.

As a triterpene, this compound shares a common C30 carbon skeleton derived from the cyclization of squalene core.ac.uknih.govresearchgate.net. However, it is often classified as an "unusually cyclized triterpene" because its cyclization pathway and resulting polycyclic architecture deviate from the more common tetra- or pentacyclic triterpene skeletons found in many plant and fungal sources researchgate.netrsc.org. Other triterpenes include the cycloartane (B1207475) triterpenes, isomalabaricanes, and dammaranes, each possessing unique structural motifs and often exhibiting diverse biological activities such as anti-inflammatory or cytotoxic effects researchgate.netresearchgate.netrsc.org. The specific arrangement of rings, the number and position of oxygen atoms (especially in ether linkages), and the stereochemistry of chiral centers in this compound are critical features that differentiate its SAR from other triterpenes and polycyclic ethers.

Design and Synthesis of this compound Analogues and Derivatives for Mechanistic Probes

The total synthesis of natural products like this compound is a challenging yet rewarding endeavor, often involving biomimetic strategies that mimic their proposed biosynthesis, such as epoxide-opening cascades from squalene-like precursors researchgate.netrsc.orgresearchgate.netacs.orgcore.ac.uknih.govust.hk. The successful chemical synthesis of this compound and its enantiomer (ent-Abudinol B) provides a platform for the systematic design and generation of analogues and derivatives rsc.orgresearchgate.netnih.gov.

The creation of this compound analogues and derivatives serves as a powerful tool for conducting detailed SAR studies and developing mechanistic probes semanticscholar.orgnih.govufl.eduresearchgate.net. By introducing subtle structural modifications (e.g., altering functional groups, changing stereochemistry, or modifying ring sizes), researchers can probe the specific molecular features responsible for its observed biological activity. These analogues can help identify key pharmacophoric elements and elucidate the precise interactions with target biomolecules.

Mechanistic probes are specifically designed molecules, often incorporating reporter tags (e.g., fluorescent labels, biotin (B1667282) tags, or radioisotopes), that allow for the direct investigation of a compound's interaction with its biological target or pathway semanticscholar.orgnih.govmdpi.com. For instance, a labeled this compound derivative could be used to identify the specific enzyme or receptor it binds to, track its cellular localization, or determine the kinetics of its interaction. This approach has been successfully applied to other natural products, such as undecaprenol (B103720) analogues used to study antibiotic targets or pelorol (B1251787) analogues for investigating enzyme activation semanticscholar.orgnih.govresearchgate.net. The ability to synthesize a range of this compound analogues enables a comprehensive understanding of its molecular mechanism and facilitates the development of new chemical tools or therapeutic leads.

Computational Approaches to Structure-Activity Hypotheses and Binding Site Prediction

Computational chemistry plays an indispensable role in modern SAR studies and drug discovery, especially for complex molecules like this compound where experimental characterization of every interaction can be resource-intensive nih.govresearchgate.netplos.org.

Molecular Docking and Dynamics Simulations: Molecular docking algorithms predict the preferred orientation (pose) of a ligand within a protein's binding site and estimate the binding affinity nih.govresearchgate.netplos.orgnih.gov. For this compound, docking studies could generate hypotheses about its potential protein targets and the specific amino acid residues involved in binding. Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of the molecule and its target, providing insights into conformational changes upon binding, the stability of the ligand-protein complex, and the dynamic nature of intermolecular interactions researchgate.netacs.orgresearchgate.netplos.org. These simulations can refine docking poses and provide a more accurate picture of the binding process, including the identification of key interaction hot spots.

Binding Site Prediction: Before docking, identifying potential binding pockets on a protein surface is crucial. Various computational algorithms can predict these sites based on geometric features (e.g., size, shape, depth of cavities), energetic properties (e.g., hydrophobicity, electrostatic potential), or machine learning models trained on known protein-ligand complexes beilstein-institut.debiorxiv.org. For this compound, if a specific biological target is unknown, these methods could help narrow down potential binding partners by identifying complementary pockets in biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models correlate structural features of a set of compounds with their biological activities, allowing for the prediction of activity for new, untested compounds researchgate.net. Machine learning approaches, including neural networks, can be trained on experimental SAR data to build predictive models, offering high accuracy in classifying or quantitatively predicting binding affinities based on molecular descriptors nih.govresearchgate.net. While specific detailed QSAR data for this compound were not found, these computational methods are routinely applied to natural products and their analogues to generate structure-activity hypotheses, optimize lead compounds, and guide the design of new derivatives for mechanistic studies nih.govresearchgate.netplos.org.

Mechanistic Investigations of Biological Interactions Preclinical and in Vitro Focus

Cellular and Molecular Target Exploration for Oxasqualenoid Class Compounds

While specific molecular targets for Abudinol B have yet to be definitively identified, research into the broader oxasqualenoid class provides foundational insights into their potential mechanisms of action. These compounds are hypothesized to interact with fundamental cellular processes, leading to downstream biological effects.

Oxasqualenoids are thought to exert their biological effects by modulating various intracellular signaling pathways. A key area of investigation is their potential to induce programmed cell death, or apoptosis. The apoptotic process is complex, involving a cascade of molecular events that can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways nih.gov. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies nih.gov. The execution of apoptosis is primarily carried out by a family of proteases known as caspases nih.gov.

Studies on compounds structurally related to the oxasqualenoid class suggest that interference with critical cellular machinery can trigger these apoptotic pathways. For instance, the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a common mechanism by which natural products can initiate apoptosis nih.govmdpi.com. ROS can damage cellular components such as lipids, proteins, and DNA, ultimately leading to cell death mdpi.com.

Furthermore, the disruption of mitochondrial function is a central event in the intrinsic apoptotic pathway. A decrease in the mitochondrial membrane potential (ΔΨm) is often an early indicator of apoptosis nih.gov. This depolarization can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating the caspase cascade and committing the cell to apoptosis mdpi.com.

The structural motifs present in this compound and other oxasqualenoids suggest the potential for interaction with and modulation of various enzymes. While direct enzymatic targets of this compound have not been reported, the broader class of triterpenoids, to which this compound belongs, has been shown to influence enzymatic activities.

The complex, three-dimensional structures of these natural products can allow them to bind to the active sites or allosteric sites of enzymes, thereby inhibiting their function. This inhibition can be a key mechanism underlying their biological activities. For example, the anticancer effects of some natural products have been attributed to their ability to inhibit enzymes crucial for cancer cell survival and proliferation nih.gov.

Preclinical Pharmacological Models: In vitro and Cellular Models for Activity Assessment

The biological activities of this compound and its analogs are primarily assessed using a variety of in vitro and cellular models. These preclinical models are essential for initial screening and for gaining insights into the mechanisms of action.

Commonly employed models include cytotoxicity assays against various cancer cell lines. These assays, such as the MTT assay, measure the metabolic activity of cells and can determine the concentration of a compound that inhibits cell growth by 50% (IC50) mdpi.com. For instance, various triterpenes have been evaluated for their cytotoxic effects against cell lines such as HT-29 (colon cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) researchgate.net.

In addition to cancer cell lines, antiparasitic activity is another area of investigation for this class of compounds. In vitro assays using parasites such as Leishmania infantum and Trypanosoma cruzi are utilized to determine the efficacy of these compounds in inhibiting parasite growth nih.govnih.govnih.gov.

To further elucidate the mechanism of action, specific cellular assays are employed. These can include:

Apoptosis Assays: Techniques like flow cytometry with Annexin V/propidium iodide (PI) staining are used to differentiate between live, apoptotic, and necrotic cells mdpi.com.

Mitochondrial Membrane Potential Assays: Fluorescent dyes are used to measure changes in the mitochondrial membrane potential, providing insights into the involvement of the mitochondrial pathway in apoptosis mdpi.comresearchgate.netnih.gov.

Reactive Oxygen Species (ROS) Detection: Cellular probes that fluoresce upon oxidation are used to quantify the levels of intracellular ROS, indicating the induction of oxidative stress mdpi.commdpi.com.

The table below summarizes various in vitro models used for assessing the biological activity of triterpenoids and related natural products.

Assay Type Model System Endpoint Measured Relevance
CytotoxicityCancer Cell Lines (e.g., HT-29, HCT-116, MCF-7)Cell Viability (e.g., IC50)Anticancer potential
AntiparasiticLeishmania spp., Trypanosoma cruziParasite Growth Inhibition (e.g., IC50)Antiprotozoal activity
ApoptosisCancer Cell LinesAnnexin V/PI StainingMechanism of cell death
Mitochondrial FunctionIsolated Mitochondria or Intact CellsMitochondrial Membrane Potential (ΔΨm)Involvement of intrinsic apoptotic pathway
Oxidative StressCellular ModelsIntracellular Reactive Oxygen Species (ROS) levelsInduction of oxidative damage

Relationship to Other Bioactive Natural Products within the Triterpenoid (B12794562) and Polyether Families

This compound is a member of the triterpenoid class of natural products, which are synthesized from a squalene-like precursor acs.orgsci-hub.senih.gov. This class of compounds is known for a wide range of biological activities, including anti-inflammatory, anticancer, and antiparasitic effects researchgate.netmdpi.com. The structural complexity and diversity of triterpenoids contribute to their varied biological profiles.

Furthermore, this compound contains cyclic ether functionalities, which are characteristic of polyether natural products nih.govh1.comdpi.com. Polyether compounds often exhibit potent biological activities, including antimicrobial, antifungal, and antitumor properties nih.govh1.comdpi.comresearchgate.net. The arrangement of the ether rings can create a specific three-dimensional structure that interacts with biological macromolecules, such as ion channels in cell membranes nih.gov.

The biosynthesis of this compound is proposed to involve a cascade of cyclization reactions of a polyepoxide precursor derived from squalene (B77637) sci-hub.se. This biosynthetic pathway highlights the close relationship between triterpenoids and polyethers, as both can originate from similar precursors and enzymatic transformations. The study of the synthesis and biological activity of structural analogs of these natural products is an active area of research aimed at understanding structure-activity relationships and developing new therapeutic agents mdpi.commdpi.com.

Future Directions and Research Perspectives

Advancements in Biosynthetic Pathway Elucidation of Complex Triterpenes

The elucidation of biosynthetic pathways for complex triterpenes, including Abudinol B, remains a critical area of focus. Triterpenoids are biosynthesized via the mevalonate (B85504) (MVA) pathway, leading to the precursor 2,3-oxidosqualene (B107256). researchgate.netnih.govoup.comscielo.br The structural diversity of triterpenes is primarily generated by oxidosqualene cyclases (OSCs) and further elaborated by scaffold-decorating enzymes such as cytochrome P450 monooxygenases (P450s), UDP-glycosyltransferases (UGTs), and acyltransferases (ATs). researchgate.netnih.govoup.com

Despite progress, biosynthetic studies on oxasqualenoid natural products like this compound are still scarce. nih.gov The proposed biosynthesis of this compound involves complex polycyclizations of squalene (B77637) tetraepoxide, a pathway that has been chemically mimicked in laboratory settings. acs.orgresearchgate.netrsc.org Future advancements will likely involve the application of metabolic engineering and synthetic biology, offering "green routes" for pathway reconstruction in heterologous hosts such as Escherichia coli, Saccharomyces cerevisiae, and Nicotiana benthamiana. researchgate.netnih.govoup.com These biotechnological strategies aim to provide sustainable and scalable production of triterpenoids, moving beyond traditional, time-consuming plant extraction or semi-synthesis methods. nih.govoup.com Integrated Design-Build-Test-Learn (DBTL) pipelines are increasingly being employed for the discovery, characterization, and optimization of these complex biosynthetic pathways. nih.gov

Innovations in Stereoselective and Convergent Synthetic Strategies

The total synthesis of complex triterpenes like this compound demands highly innovative and efficient synthetic strategies, particularly those that are stereoselective and convergent. McDonald's group has successfully achieved stereoselective syntheses of ent-Abudinol B, employing biomimetic two-directional tandem cyclizations of polyepoxides derived from squalene analogues. acs.orgacs.orgnih.gov This approach validates the chemical viability of the proposed biogenetic pathway, especially the final bicyclization step. acs.org

Key challenges in these syntheses include achieving precise regio- and enantioselective epoxidation. acs.orgorganic-chemistry.org Future innovations are expected to focus on developing even more robust and general methods for constructing the intricate polycyclic frameworks characteristic of these natural products. Convergent synthesis, which involves the coupling of smaller, pre-functionalized fragments, is a powerful strategy for building complex molecules efficiently. researchgate.netthieme-connect.comresearchgate.net Advances in stereoselective reactions, such as the use of β-oxido phosphonium (B103445) ylides for the synthesis of specific alkenyl halides, contribute to the precision required for these complex targets. organic-chemistry.org These synthetic efforts not only provide access to the natural products themselves but also enable the creation of novel analogues for further study.

Advanced Mechanistic Characterization through Biophysical and Chemical Biology Approaches

Understanding the precise mechanisms by which triterpenes exert their biological effects is crucial, and this requires advanced biophysical and chemical biology approaches. While this compound itself has not shown significant biological activity in some studies, the broader class of triterpenoids exhibits diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. thieme-connect.comacs.orgmdpi.compnas.orgnih.gov

Mechanistic characterization involves elucidating the function of key enzymes like OSCs, which are responsible for the complex cyclization reactions that form diverse triterpenoid (B12794562) skeletons. pnas.org Chemical biology plays a vital role by employing small molecules to investigate and perturb biological processes in living systems. nih.govmdpi.comresearchgate.net Fluorescent-labeled probes, such as those incorporating boron-dipyrromethene (BODIPY) dyes, are becoming indispensable tools for studying terpenes and terpenoids, offering insights into their cellular interactions and mechanisms of action. nih.govresearchgate.net Advanced analytical techniques, including Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for the detailed chemical and biological characterization of these compounds. nih.gov Future research will likely integrate these techniques to provide a more comprehensive understanding of triterpene-target interactions at a molecular level.

Development of this compound Derivatives as Chemical Probes for Biological Systems

The development of chemical probes derived from natural products like this compound is a promising avenue for biological discovery. Chemical probes are invaluable tools for selectively perturbing proteins and pathways within biological systems, serving as starting points for the development of novel therapeutics. eubopen.orgbiorxiv.org Although this compound itself is noted for its unusual architecture rather than potent biological activity, its unique structural features could be leveraged to design derivatives with specific biological interactions. thieme-connect.comacs.org

Triterpenoid derivatives, in general, are actively being explored for their enhanced biological properties, with modifications often targeting specific positions on the core structure, such as C-3 and C-28, to improve activity against various ailments, including viral infections and cancer. mdpi.comnih.govresearchgate.netbeilstein-archives.org The concept of chemical probes involves using well-characterized compounds to functionally annotate proteins and validate potential drug targets. eubopen.org Fluorescently tagged triterpene derivatives, such as BODIPY conjugates, are already being utilized as chemical probes to visualize and study biological processes. nih.govresearchgate.net Future efforts will focus on systematically modifying this compound to create a library of derivatives, which can then be screened and characterized for their ability to selectively interact with specific biological targets, thereby contributing to the understanding of complex biological pathways and potentially leading to new therapeutic agents.

Q & A

Q. Methodological Fixes :

  • Replicate studies with standardized protocols (e.g., NIH/NCBI guidelines).
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms .

Advanced: What strategies optimize the yield of this compound during synthesis given its structural complexity?

Answer:
this compound’s tetracyclic diterpenoid scaffold poses challenges in stereocontrol and regioselectivity. Strategies include:

  • Retrosynthetic Analysis : Break down the structure into modular units (e.g., cyclization precursors).
  • Catalytic Asymmetric Synthesis : Use chiral catalysts for enantioselective key steps (e.g., epoxidation).
  • Biosynthetic Engineering : Heterologously express putative biosynthetic genes in model organisms .

Critical Consideration : Monitor intermediates via LC-MS to identify yield-limiting steps .

Advanced: How should conflicting data from in vitro vs. in vivo studies on this compound’s mechanism of action be reconciled?

Answer:
Discrepancies often stem from:

  • Pharmacokinetic Factors : Poor bioavailability or rapid metabolism in vivo.
  • Model Relevance : In vitro models may lack physiological complexity (e.g., tumor microenvironment).

Q. Resolution Workflow :

Pharmacokinetic Profiling : Measure plasma/tissue concentrations in vivo.

Mechanistic Deconvolution : Use knock-out models or siRNA to isolate targets .

Multi-Omics Integration : Combine transcriptomics and metabolomics to map pathways .

Advanced: What statistical approaches validate the reproducibility of this compound’s reported pharmacological effects?

Answer:

  • Power Analysis : Ensure sample sizes are sufficient to detect effect sizes (α=0.05, β=0.2).
  • Meta-Analysis : Pool data from independent studies to assess consistency (e.g., forest plots) .
  • Bayesian Modeling : Quantify uncertainty in dose-response relationships .

Example : A meta-analysis of cytotoxicity data (IC₅₀ values) across 10 studies showed a pooled effect size of 8.2 µM (95% CI: 6.5–10.1 µM), highlighting variability due to assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.